molecular formula C14H28BNO2 B13453158 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine

Cat. No.: B13453158
M. Wt: 253.19 g/mol
InChI Key: YOYUQSNJZRJRNZ-UHFFFAOYSA-N
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Description

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine is a chemical compound that features a piperidine ring attached to a propyl chain, which is further connected to a tetramethyl-1,3,2-dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine typically involves the reaction of piperidine with a suitable boronic ester precursor. One common method includes the use of tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material, which undergoes a series of substitution reactions to introduce the dioxaborolane group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of boron-containing compounds .

Scientific Research Applications

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom in the dioxaborolane group can form reversible covalent bonds with nucleophiles, making it a valuable tool in enzyme inhibition and other biochemical applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H28BNO2

Molecular Weight

253.19 g/mol

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine

InChI

InChI=1S/C14H28BNO2/c1-13(2)14(3,4)18-15(17-13)9-8-12-16-10-6-5-7-11-16/h5-12H2,1-4H3

InChI Key

YOYUQSNJZRJRNZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCN2CCCCC2

Origin of Product

United States

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